molecular formula C10H19FN2O2 B572947 (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 1260612-08-5

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No. B572947
M. Wt: 218.272
InChI Key: ZQRYPCAUVKVMLZ-HTQZYQBOSA-N
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Description

“(3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate” is a chemical compound used in scientific research . It has a molecular formula of C10H19FN2O2 and a molecular weight of 218.27 g/mol . It is often used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many bioactive compounds . The presence of fluorine and amino groups could potentially enhance its reactivity and interaction with other molecules.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.27 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

  • Stereoselective Syntheses : Boev et al. (2015) investigated the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, including derivatives of (3R,4R)-isomers. They explored the Mitsunobu reaction for isomer transformation, which is relevant for the synthesis of various stereoisomers of piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

  • β-Lactam-Derived α-Amino Acid N-Carboxy Anhydrides Synthesis : Palomo et al. (1997) studied the synthesis of α-amino acid N-carboxy anhydrides derived from tert-leucine, which includes (3S, 4R)- and (3R, 4S)-isomers. This synthesis is significant for producing amino acid derivatives (Palomo, Ganboa, Odriozola, & Linden, 1997).

  • Incorporation in Peptides for NMR Studies : Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline. This study is relevant for understanding how similar piperidine derivatives can be used in peptides for sensitive detection by 19F NMR, highlighting their potential in probe and medicinal chemistry applications (Tressler & Zondlo, 2014).

  • Neuraminidase Inhibition for Influenza Treatment : Wang et al. (2001) described the synthesis of various piperidine derivatives, including (2S,3R,4R)-isomers, as potent inhibitors of influenza neuraminidase. This demonstrates the application of such compounds in the development of antiviral drugs (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).

  • Synthesis of Pipecolic Acid Derivatives : Purkayastha et al. (2010) explored the synthesis of pipecolic acid derivatives using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate. This study is relevant for the synthesis of piperidine-based compounds with potential pharmaceutical applications (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

This compound is used in scientific research and for pharmaceutical testing . Its future directions could include further exploration of its properties and potential applications in drug development.

properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670500
Record name tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

CAS RN

907544-16-5
Record name tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Citations

For This Compound
1
Citations
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
Inappropriate activation of endosomal TLR7 and TLR8 occurs in several autoimmune diseases, in particular systemic lupus erythematosus (SLE). Herein, the development of a TLR8 …
Number of citations: 17 pubs.acs.org

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